molecular formula C13H18FN3O2S B13976188 (S)-3-(5-Fluoro-pyrimidin-2-ylsulfanyl)-pyrrolidine-1-carboxylic acid tert-butyl ester

(S)-3-(5-Fluoro-pyrimidin-2-ylsulfanyl)-pyrrolidine-1-carboxylic acid tert-butyl ester

Cat. No.: B13976188
M. Wt: 299.37 g/mol
InChI Key: AZVSFIKXJRHBLK-JTQLQIEISA-N
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Description

(S)-3-(5-Fluoro-pyrimidin-2-ylsulfanyl)-pyrrolidine-1-carboxylic acid tert-butyl ester is a synthetic organic compound that belongs to the class of fluorinated pyrimidines

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-3-(5-Fluoro-pyrimidin-2-ylsulfanyl)-pyrrolidine-1-carboxylic acid tert-butyl ester typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the Pyrimidine Ring: The pyrimidine ring is synthesized through a condensation reaction between a fluorinated aldehyde and a thiourea derivative under acidic conditions.

    Introduction of the Pyrrolidine Ring: The pyrrolidine ring is introduced via a nucleophilic substitution reaction, where a suitable pyrrolidine derivative reacts with the fluorinated pyrimidine intermediate.

    Esterification: The final step involves the esterification of the carboxylic acid group with tert-butyl alcohol in the presence of a strong acid catalyst.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.

Chemical Reactions Analysis

Types of Reactions

(S)-3-(5-Fluoro-pyrimidin-2-ylsulfanyl)-pyrrolidine-1-carboxylic acid tert-butyl ester undergoes various chemical reactions, including:

    Oxidation: The sulfur atom in the pyrimidine ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The fluorinated pyrimidine ring can be reduced under specific conditions to yield partially or fully hydrogenated derivatives.

    Substitution: The fluorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.

    Substitution: Nucleophilic substitution reactions often require the use of strong bases like sodium hydride or potassium tert-butoxide.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Hydrogenated pyrimidine derivatives.

    Substitution: Various substituted pyrimidine derivatives depending on the nucleophile used.

Scientific Research Applications

(S)-3-(5-Fluoro-pyrimidin-2-ylsulfanyl)-pyrrolidine-1-carboxylic acid tert-butyl ester has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as a therapeutic agent, particularly in the treatment of cancer and infectious diseases.

    Biological Studies: The compound is used in studies to understand the role of fluorinated pyrimidines in biological systems.

    Chemical Biology: It serves as a tool compound to study enzyme mechanisms and protein-ligand interactions.

    Industrial Applications: The compound is explored for its potential use in the synthesis of advanced materials and as a building block for more complex molecules.

Mechanism of Action

The mechanism of action of (S)-3-(5-Fluoro-pyrimidin-2-ylsulfanyl)-pyrrolidine-1-carboxylic acid tert-butyl ester involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorinated pyrimidine moiety is known to inhibit key enzymes involved in nucleotide synthesis, thereby exerting cytotoxic effects on rapidly dividing cells. Additionally, the compound may interact with nucleic acids, leading to disruptions in DNA and RNA synthesis.

Comparison with Similar Compounds

Similar Compounds

    5-Fluorouracil: A widely used chemotherapeutic agent that also contains a fluorinated pyrimidine ring.

    Fluoropyridines: Compounds with similar fluorinated aromatic rings but different biological activities.

    Fluorinated Pyrimidines: A broader class of compounds with varying degrees of fluorination and substitution patterns.

Uniqueness

(S)-3-(5-Fluoro-pyrimidin-2-ylsulfanyl)-pyrrolidine-1-carboxylic acid tert-butyl ester is unique due to its specific combination of a fluorinated pyrimidine ring and a pyrrolidine carboxylic acid ester. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and potential therapeutic applications.

Properties

Molecular Formula

C13H18FN3O2S

Molecular Weight

299.37 g/mol

IUPAC Name

tert-butyl (3S)-3-(5-fluoropyrimidin-2-yl)sulfanylpyrrolidine-1-carboxylate

InChI

InChI=1S/C13H18FN3O2S/c1-13(2,3)19-12(18)17-5-4-10(8-17)20-11-15-6-9(14)7-16-11/h6-7,10H,4-5,8H2,1-3H3/t10-/m0/s1

InChI Key

AZVSFIKXJRHBLK-JTQLQIEISA-N

Isomeric SMILES

CC(C)(C)OC(=O)N1CC[C@@H](C1)SC2=NC=C(C=N2)F

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(C1)SC2=NC=C(C=N2)F

Origin of Product

United States

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